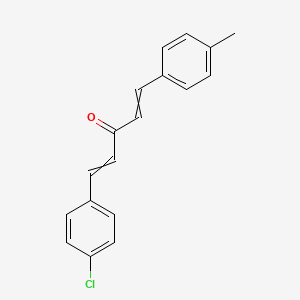![molecular formula C8H12N2O3S B14526431 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid CAS No. 62402-26-0](/img/structure/B14526431.png)
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid is an organic compound that features a pyridine ring attached to an ethane-1-sulfonic acid group via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid typically involves the reaction of pyridine-2-carbaldehyde with ethane-1-sulfonic acid in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the sulfonic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
N-(Pyridin-2-yl)amides: Compounds with varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from α-bromoketones and 2-aminopyridine.
Uniqueness
2-{[(Pyridin-2-yl)methyl]amino}ethane-1-sulfonic acid is unique due to its combination of a pyridine ring and a sulfonic acid group, which provides distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development .
Properties
CAS No. |
62402-26-0 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c11-14(12,13)6-5-9-7-8-3-1-2-4-10-8/h1-4,9H,5-7H2,(H,11,12,13) |
InChI Key |
OCQYCDJNAWCJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14526362.png)



![5-(2-Bromophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B14526388.png)

![4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline](/img/structure/B14526394.png)
![Bicyclo[3.2.1]octane-8,8-dicarboxylic acid](/img/structure/B14526399.png)
![3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol](/img/structure/B14526402.png)

![1,1'-{[Bromo(nitro)methylene]disulfonyl}bis(4-methyl-3-nitrobenzene)](/img/structure/B14526417.png)


